molecular formula C14H17Cl2NO4S B2486906 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide CAS No. 874787-59-4

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide

Cat. No. B2486906
CAS RN: 874787-59-4
M. Wt: 366.25
InChI Key: WUOWHMQWEBJBKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide typically involves multiple steps, including esterification, condensation reactions, and the use of specific reagents to introduce functional groups. For instance, a related compound, 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one, was synthesized using a reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate (El‐Sayed et al., 2011). This example demonstrates the complexity and the necessity of precise conditions for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate details about their configuration and conformation. For example, 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide exhibited a planar N—C(=O)—C—N unit and specific dihedral angles between its thiophene ring and other molecular parts, demonstrating the importance of structural analysis in understanding compound properties (Fun et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structure. For instance, reactions involving 4-Oxoalkanoic acids demonstrated the potential to form bicyclic lactams and heterocycles, showcasing the versatility and reactivity of these compounds under specific conditions (Wedler et al., 1992).

Physical Properties Analysis

The physical properties, including crystallinity and melting points, are crucial for understanding the behavior of these compounds under different conditions. A novel compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, was synthesized and characterized, providing insights into its crystal structure and stability (Xue et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, are critical for potential applications. Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was studied for its insect growth regulatory properties, demonstrating the impact of chemical properties on biological activity (Devi & Awasthi, 2022).

Scientific Research Applications

Global Trends and Gaps in 2,4-D Herbicide Toxicity Studies

A scientometric review highlighted the rapid advancement in research on the toxicology and mutagenicity of 2,4-D, a herbicide with structural similarities to the queried compound. This review underscores the critical areas of 2,4-D research, including occupational risks, neurotoxicity, resistance, and non-target species impact, suggesting similar research dimensions could be relevant for the specific compound (Zuanazzi, Ghisi, & Oliveira, 2020).

Chlorophenols in Environmental Processes

Research on chlorophenols, including 2,4-dichlorophenol, has examined their role as precursors in chemical and thermal processes, such as Municipal Solid Waste Incineration (MSWI). These studies provide insights into the environmental fate and transformation pathways of chlorophenols, potentially applicable to understanding the environmental behavior of the specific acetamide derivative (Peng et al., 2016).

Microbial Biodegradation of 2,4-D Herbicides

Another significant area of research involves the biodegradation of 2,4-D herbicides, emphasizing the role of microorganisms in mitigating environmental impacts. These studies provide a foundation for exploring bioremediation strategies for related compounds, including the specific acetamide derivative (Magnoli et al., 2020).

Potential Impact on Human and Ecosystems

The broader implications of 2,4-D exposure on non-target organisms and ecosystems have been critically evaluated, highlighting concerns over lethal effects and the need for stringent environmental monitoring and regulation (Islam et al., 2017).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4S/c1-2-17(11-5-6-22(19,20)9-11)14(18)8-21-13-4-3-10(15)7-12(13)16/h3-4,7,11H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOWHMQWEBJBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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